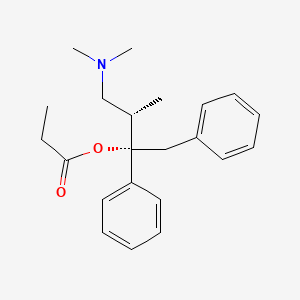
Isopropoxyphene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropoxyphene (CAS Number: 701900-96-1) is a chemical compound structurally related to propofol, a widely used anesthetic agent. It is identified as 2,6-diisopropylphenyl isopropylether, featuring a benzene ring substituted with two isopropyl groups at the 2- and 6-positions and an isopropoxy group at the 1-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropoxyphene involves the reaction of benzyl cyanide with 1-chloro-2-methylpropane in the presence of a base to form 1-benzyl-2-methylpropyl cyanide. This intermediate is then reduced to 1-benzyl-2-methylpropylamine, which is subsequently reacted with propionic anhydride to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as described above but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Isopropoxyphene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: This compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Isopropoxyphene has been extensively studied for its analgesic properties and its potential use in treating pain. It has also been investigated for its effects on the central nervous system and its potential use as an antitussive (cough suppressant). Additionally, research has explored its interactions with other drugs and its potential for abuse and dependence .
Mechanism of Action
Isopropoxyphene acts primarily as a mu-opioid receptor agonist, which is responsible for its analgesic effects. It also acts as a noncompetitive antagonist at neuronal nicotinic acetylcholine receptors and as a weak serotonin reuptake inhibitor. These actions contribute to its overall pharmacological profile and its potential side effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Isopropoxyphene belongs to the aryl ether class, characterized by aromatic rings linked to ether groups. Below is a comparative analysis with structurally and functionally related compounds:
2-Isopropoxyphenol (CAS: N/A)
- Structure: A phenol derivative with an isopropoxy substituent.
- This difference impacts solubility and reactivity; for instance, 2-isopropoxyphenol exhibits higher water solubility due to the -OH group .
- Applications : Used in synthesizing antioxidants and polymer stabilizers, whereas this compound’s applications are less defined.
Tofenamic Acid (CAS: 13710-19-5)
- Structure : A diphenylamine analog with a carboxylic acid group.
- Key Differences: Tofenamic acid’s diphenylamine core and carboxylic acid substituent confer anti-inflammatory properties, distinct from this compound’s ether-based structure.
- Applications: Tofenamic acid is a nonsteroidal anti-inflammatory drug (NSAID), whereas this compound lacks documented therapeutic use.
Propofol (CAS: 2078-54-8)
- Structure: A diisopropylphenol with a hydroxyl group.
- Key Differences: Propofol’s hydroxyl group enables rapid metabolic clearance, whereas this compound’s ether linkage may confer greater metabolic stability.
Data Table: Comparative Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility |
|---|---|---|---|---|---|
| This compound | 701900-96-1 | C₁₅H₂₂O | 218.33 | Aryl ether | Low (lipophilic) |
| 2-Isopropoxyphenol | Not Available | C₉H₁₂O₂ | 152.19 | Phenol, ether | Moderate |
| Tofenamic Acid | 13710-19-5 | C₁₆H₁₄ClNO₂ | 295.74 | Carboxylic acid, amine | Low |
| Propofol | 2078-54-8 | C₁₂H₁₈O | 178.27 | Phenol | Very low |
Notes: Data compiled from referenced sources; solubility categorized based on polarity and experimental observations .
Research Findings
- Structural Stability : this compound’s ether linkage confers greater resistance to hydrolysis compared to ester-containing analogs like Procaine, enhancing its stability in physiological environments .
- Synthetic Utility : this compound serves as a precursor in synthesizing hybrid ligands for transition-metal catalysis, leveraging its bulky aryl groups to modulate steric effects in coordination chemistry .
Properties
CAS No. |
701900-96-1 |
|---|---|
Molecular Formula |
C22H29NO2 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
[(2S,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate |
InChI |
InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/t18-,22-/m0/s1 |
InChI Key |
XLMALTXPSGQGBX-AVRDEDQJSA-N |
Isomeric SMILES |
CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















